Product packaging for 7-Methoxychroman(Cat. No.:)

7-Methoxychroman

Cat. No.: B1642251
M. Wt: 164.2 g/mol
InChI Key: PPXSXRTVWVIXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxychroman is a privileged heterobicyclic scaffold in medicinal chemistry, serving as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . Its core structure, a chroman-4-one, is a key intermediate in developing molecules for pharmaceutical research, particularly in oncology. Researchers have utilized this scaffold to synthesize novel 3-benzylidene-7-methoxychroman-4-one derivatives, which have been evaluated in vitro for their antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) . Some resulting compounds have demonstrated a superior cytotoxic profile compared to established drugs like etoposide, highlighting the value of this core structure in developing new anticancer chemotherapeutics . Beyond oncology, the this compound scaffold is also valuable in immunology and inflammation research. Derivatives such as 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide have been shown to inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophages . The mechanism of this anti-inflammatory action is attributed to the compound's ability to interfere with the nuclear translocation of NF-κB p65, thereby suppressing the transcriptional activity of this key signaling pathway without affecting IκBα degradation . Structure-activity relationship (SAR) studies further indicate that specific substitutions on the chroman core can significantly enhance the potency of these NF-κB activation inhibitors . As a versatile synthetic intermediate, this compound is offered for the purpose of discovering and developing new biologically active molecules. This product is intended for research and development use only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1642251 7-Methoxychroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H12O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7H,2-3,6H2,1H3

InChI Key

PPXSXRTVWVIXJR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCCO2)C=C1

Canonical SMILES

COC1=CC2=C(CCCO2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 7-Methoxychroman and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatom Notable Features
This compound C₁₀H₁₂O₂ ~164 Methoxy (C-7) Oxygen Bicyclic ether
7-Methoxy-3-thiochromanamine hydrochloride C₁₀H₁₄ClNOS 231.74 Methoxy (C-7), Amine (C-3) Sulfur Thioether ring; hydrochloride salt
3',4',7-Trimethoxyflavan C₁₈H₂₀O₄ 300.35 Methoxy (C-3', C-4', C-7) Oxygen Flavan skeleton; three methoxy groups
7-Methoxyisoflavone C₁₆H₁₂O₃ 266.27 Methoxy (C-7), Ketone (C-4) Oxygen Isoflavone backbone; conjugated ketone

Key Comparisons

7-Methoxy-3-thiochromanamine Hydrochloride (): Structural Difference: Replaces the oxygen atom in the dihydropyran ring with sulfur, forming a thiochroman scaffold. The hydrochloride salt improves aqueous solubility compared to the free base.

3',4',7-Trimethoxyflavan (): Structural Difference: Features a flavan skeleton (2-phenylchroman) with three methoxy groups. The flavan structure is associated with flavonoid-related bioactivities, such as anti-inflammatory effects.

7-Methoxyisoflavone () :

  • Structural Difference : Contains a ketone group at C-4 and a phenyl group at C-3, forming an isoflavone.
  • Functional Impact : The conjugated ketone enables hydrogen bonding and π-π stacking interactions, critical for binding to estrogen receptors. Isoflavones are studied for their phytoestrogenic properties.

7-Methoxy-4-methylcoumarin () :

  • Structural Difference : A coumarin derivative with a lactone ring and methyl group at C-4.
  • Functional Impact : The lactone ring increases susceptibility to hydrolysis under acidic conditions, unlike the more stable ether ring in chromans. Coumarins are widely used as fluorescent probes.

Preparation Methods

Modern Approaches to Functionalization

Etherification and Esterification

Recent advancements include introducing alkoxy and ester groups to enhance solubility and bioactivity. For example, methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate (8a ) was synthesized by reacting 7a with methyl bromoacetate in ethyl methyl ketone under reflux with K$$2$$CO$$3$$. This method yielded 8a in 88.8%, demonstrating the efficiency of nucleophilic substitution under mild conditions.

Asymmetric Synthesis

A 2023 study reported the enantioselective synthesis of blumeatin derivatives using chiral auxiliaries. For instance, 2A was prepared by condensing 1 with (S)-(−)-α-methylbenzylamine in ethanol under reflux, followed by acid hydrolysis to yield the (R)-configured product 1A . This approach highlights the role of stereochemistry in modulating biological activity.

Reaction Mechanisms and Optimization

Knoevenagel Condensation

The formation of the exocyclic double bond in 3-benzylidene derivatives proceeds via a base-catalyzed mechanism. HCl gas acts as both a catalyst and dehydrating agent, facilitating the elimination of water and stabilizing the α,β-unsaturated ketone. Kinetic studies suggest that electron-withdrawing groups on the aldehyde (e.g., chloro, methoxy) accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.

Solvent and Temperature Effects

Optimal yields are achieved in polar protic solvents like ethanol or methanol, which stabilize the transition state. Elevated temperatures (reflux conditions) are required for less reactive aldehydes, such as those with bulky substituents.

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy : The carbonyl stretch (C=O) of chroman-4-one appears at 1655–1759 cm$$^{-1}$$, while the vinylic C=C bond absorbs near 1600 cm$$^{-1}$$.
  • NMR Spectroscopy : Key signals include the vinylic proton (δ 7.6–7.7 ppm) and the chromanone aromatic protons (δ 6.5–7.9 ppm). For 5a , the H-5 chromanone proton resonates at δ 7.8 ppm (d, J = 8.8 Hz).
Table 2: Selected $$^1$$H NMR Data for 7-Methoxychroman Derivatives
Compound Key Protons (δ, ppm) Multiplicity
5a 7.8 (H-5 chromanone) d, J=8.8 Hz
5c 7.9 (H-5 chromanone) d, J=9.2 Hz
8a 3.9 (OCH$$3$$), 4.8 (CH$$2$$) s

Mass Spectrometry and Elemental Analysis

High-resolution mass spectra confirm molecular ion peaks consistent with theoretical values. For example, 8a ([M+H]$$^+$$ = 286.05) aligns with its molecular formula C$${12}$$H$${11}$$ClO$$_5$$. Elemental analysis deviations are within ±0.4%, ensuring purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxychroman, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer: Begin with Claisen rearrangement of 7-methoxycoumarin derivatives, using acid catalysts (e.g., H₂SO₄) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters like temperature (80–120°C), solvent polarity (ethanol vs. dichloromethane), and catalyst concentration. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and HPLC (>95% purity threshold). For reproducibility, document all variables (e.g., stirring rate, inert gas environment) and validate yields across three independent trials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm methoxy group position and chroman ring integrity. Compare experimental IR spectra (1700–1750 cm⁻¹ for carbonyl groups) with computational predictions (DFT simulations). For mass spectrometry (MS), employ high-resolution ESI-MS to resolve molecular ion peaks (expected [M+H]⁺ at m/z 178.1). If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography or consult spectral databases (e.g., SDBS) to rule out impurities or isomerization .

Q. How do researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer: Conduct in vitro assays using cell lines (e.g., HepG2 for cytotoxicity) with dose ranges (1–100 µM) and 48-hour exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Measure IC₅₀ via MTT assay, using triplicate wells and nonlinear regression (GraphPad Prism). For mechanistic insights, pair with Western blotting (apoptosis markers like caspase-3) or ROS detection kits. Validate findings with two independent cell lines and statistical significance (p<0.05, ANOVA with Tukey post hoc) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound derivatives?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electronic properties (HOMO-LUMO gaps) and nucleophilic attack sites. Validate predictions via kinetic studies (UV-Vis monitoring of reaction intermediates). Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes), comparing binding energies (<-6 kcal/mol as favorable). Cross-reference computational results with experimental SAR (structure-activity relationship) data to refine models .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer: Investigate bioavailability via pharmacokinetic studies (oral vs. intravenous administration in rodent models). Analyze plasma concentrations using LC-MS/MS at timed intervals (0–24 hrs). Assess metabolite formation (e.g., hydroxylated derivatives) via liver microsome assays. If in vivo activity is lower than in vitro, consider formulation optimization (nanoparticle encapsulation) or co-administration with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound?

  • Methodological Answer: Radiolabel the methoxy group (¹⁴C) and administer to hepatocyte cultures or live models (rat/mouse). Collect urine, feces, and plasma samples over 48 hours. Extract metabolites via solid-phase extraction and identify using UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards. For enzyme identification, conduct inhibition assays (CYP3A4, CYP2D6) and quantify metabolite suppression via area-under-curve (AUC) analysis .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² (>0.90) and residual plots. For multi-dose comparisons, apply mixed-effects models to account for inter-experiment variability. Include power analysis (α=0.05, β=0.2) to determine sample size adequacy. Report 95% confidence intervals and use bootstrap resampling (1000 iterations) for robustness testing .

Guidelines for Literature Synthesis

  • Avoiding Redundancy : Systematically review PubMed, SciFinder, and Reaxys for prior studies (keywords: "this compound synthesis," "pharmacokinetics," "metabolites"). Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) unless critical for methodology. Tabulate data (e.g., yield, bioactivity) in Excel to identify trends/gaps .
  • Addressing Contradictions : For conflicting results (e.g., variable IC₅₀ values), compare experimental conditions (cell line, exposure time) and apply meta-analysis (random-effects model) to quantify heterogeneity (I² statistic >50% indicates high variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.